molecular formula C10H9NO2 B1626421 4-Ethyl isatin CAS No. 34934-05-9

4-Ethyl isatin

Cat. No. B1626421
CAS RN: 34934-05-9
M. Wt: 175.18 g/mol
InChI Key: CKFAWBMSCAGKKE-UHFFFAOYSA-N
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Description

4-Ethyl isatin is a chemical compound with the CAS Number: 34934-05-9 and Linear Formula: C10H9NO2 . It has a molecular weight of 175.19 .


Synthesis Analysis

The synthesis of 4-Ethyl isatin and its derivatives has been reported in several studies . For instance, novel derivatives of isatin-based Schiff bases have been synthesized by the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes .


Molecular Structure Analysis

The molecular structure of 4-Ethyl isatin consists of a core isatin moiety, which is an indole derivative, with an ethyl group attached .


Chemical Reactions Analysis

Isatin and its derivatives, including 4-Ethyl isatin, show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . Electrochemical characterization of isatin-thiosemicarbazone derivatives has demonstrated an irreversible oxidation process .

Scientific Research Applications

Synthesis and Bioactivity

4-Ethyl isatin derivatives have been actively researched for their synthesis and bioactivity. Notably, ethyl 2-((1-methyl-2, 3-dioxoindolin-5-yl) methoxy) acetate, a derivative of isatin, has shown promising antimicrobial activity against Staphylococcus aureus (Qin et al., 2011).

Chemical Properties and Applications

Isatin, including its derivatives like 4-ethyl isatin, serves as a versatile substrate for synthesizing a wide variety of heterocyclic compounds. These compounds are crucial for drug synthesis and have pharmacological properties relevant in areas like anticancer drugs, antibiotics, and antidepressants (Garden & Pinto, 2001).

Role in Corrosion Inhibition

An isatin-aniline compound, namely ethyl 4-amino-N-(3-isatinyl) benzoate (AIB), has been synthesized and used effectively as a corrosion inhibitor for mild steel in hydrochloric acid, showcasing its industrial application potential (Al-Azawi, 2018).

Anticancer and Antimicrobial Potential

A series of homonuclear and heteronuclear bis-isatin derivatives, including 4-ethyl variants, have shown significant anti-mycobacterial activities, particularly against MTB H37Rv and MDR-TB strains, indicating their potential in treating bacterial infections and tuberculosis (Xu et al., 2018).

Free Radical Scavenging

Studies on N-substituted isatin derivatives, including N-ethyl isatin, have shown them to be potent small molecules with enhanced free radical scavenger properties, beneficial in protecting cells from oxidative stress (Chen et al., 2011).

Antioxidant, Anticoagulant, and Fibrinolytic Activities

Isatin derivatives, including 4-ethyl isatin, have been synthesized and evaluated for various biological activities. Notably, some of these derivatives exhibited high antioxidant, anticoagulant, and fibrinolytic activities, underscoring their potential therapeutic uses (El-serwy et al., 2020).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

Isatin and its derivatives have shown remarkable and broad-spectrum antiviral properties . The review suggests that the scientific community could generate more potent and cost-effective antiviral therapies based on isatin templates .

properties

IUPAC Name

4-ethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-6-4-3-5-7-8(6)9(12)10(13)11-7/h3-5H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFAWBMSCAGKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550566
Record name 4-Ethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl isatin

CAS RN

34934-05-9
Record name 4-Ethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KR Shreder, J Cajica, L Du, A Fraser, Y Hu… - Bioorganic & medicinal …, 2009 - Elsevier
… 6-Ethyl-anthranilic acid was produced from the oxidative cleavage of 4-ethyl isatin. 4-Methoxy anthranilic acids were synthesized (see Scheme 3) from the Diels–Alder reaction of 6-…
Number of citations: 24 www.sciencedirect.com

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